![molecular formula C22H17BrN2O5 B4195632 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4195632.png)
2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid
Overview
Description
2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid, also known as BMBBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BMBBA is a derivative of benzoic acid and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid has been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and reduce inflammation in animal models. Additionally, 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid has been found to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. This may lead to an increase in acetylcholine levels in the brain, which could potentially improve cognitive function.
Advantages and Limitations for Lab Experiments
2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have low toxicity in animal models. However, there are also limitations to its use in lab experiments. 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid is not very soluble in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid. One direction is to further study its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the treatment of other inflammatory diseases, such as arthritis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid has potential applications in various fields of scientific research and warrants further investigation.
Scientific Research Applications
2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid has potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has been found to inhibit the growth of cancer cells in vitro. 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, 2-({4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl}amino)benzoic acid has been studied for its potential use in the treatment of Alzheimer's disease and has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
properties
IUPAC Name |
2-[[4-[(5-bromo-2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O5/c1-30-19-11-8-14(23)12-17(19)21(27)24-15-9-6-13(7-10-15)20(26)25-18-5-3-2-4-16(18)22(28)29/h2-12H,1H3,(H,24,27)(H,25,26)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGRKQOBYJNOGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-{[(5-Bromo-2-methoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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